molecular formula C8H14ClF2NO2 B1429589 Methyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride CAS No. 885498-59-9

Methyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride

Cat. No.: B1429589
CAS No.: 885498-59-9
M. Wt: 229.65 g/mol
InChI Key: PIFLXLORNVWWIF-UHFFFAOYSA-N
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Description

Methyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride (CAS: 191611-20-8) is a fluorinated cyclohexane derivative featuring a methyl ester group and a primary amine hydrochloride moiety. Its molecular formula is C₈H₁₂ClF₂NO₂, with a molecular weight of 235.64 g/mol (calculated from ). This compound is structurally characterized by:

  • A cyclohexane ring with 4,4-difluoro substitution, enhancing electronegativity and metabolic stability.
  • A methyl ester group at the 1-position, which may act as a prodrug moiety.
  • A hydrochloride salt of the primary amine, improving solubility in polar solvents.

Fluorinated cyclohexane derivatives are widely used in medicinal chemistry and agrochemical research due to their unique electronic and steric properties. Below, this compound is compared with structurally related analogs to highlight key differences in properties and applications.

Properties

IUPAC Name

methyl 1-amino-4,4-difluorocyclohexane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2.ClH/c1-13-6(12)7(11)2-4-8(9,10)5-3-7;/h2-5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFLXLORNVWWIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC(CC1)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step-by-step process:

Step Description Reagents & Conditions Reference
a. Formation of the amino-difluorocyclohexanone intermediate Cyclohexanone reacts with difluoromethylamine to introduce the difluoromethyl group at the 4-position Difluoromethylamine, acid catalysts, controlled temperature
b. Esterification The amino-cyclohexanone derivative is esterified with methanol, often using acid catalysis Methanol, sulfuric acid or other acid catalysts
c. Amination at the 1-position The amino group is introduced at the 1-position via substitution or reductive amination Ammonia or amines under reductive conditions
d. Formation of the hydrochloride salt The free base is treated with hydrogen chloride to form the hydrochloride salt Hydrogen chloride gas or HCl in ethanol

Reaction Conditions and Optimization

  • Temperature: Typically maintained between 0°C to 50°C during amination and esterification steps to control reactivity and selectivity.
  • Solvent Systems: Common solvents include ethanol, methanol, or dichloromethane, depending on the step.
  • Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid facilitate esterification and amination.
  • Reaction Time: Ranges from several hours to overnight, optimized based on yield and purity.

Industrial Scale Synthesis

For large-scale production, continuous flow reactors are often employed to enhance reaction control and safety. The process involves:

This approach ensures high yield, purity, and safety compliance.

Research Findings & Data Tables

Research indicates that the key to successful synthesis lies in controlling the regioselectivity of the amino and difluoromethyl groups. The following table summarizes the typical reaction parameters and yields reported:

Reaction Step Reagents Temperature Yield (%) Notes
Cyclohexanone + difluoromethylamine Difluoromethylamine, acid catalyst 25-50°C 70-85 High regioselectivity achieved
Esterification Methanol, H2SO4 0-50°C 80-90 Complete conversion under mild conditions
Amination Ammonia or amines 25-60°C 65-75 Reductive amination optimized for selectivity
Hydrochloride formation HCl gas or HCl solution Room temp >95 Final salt formation

Notes on Purity and Characterization

  • Purity is typically confirmed via NMR, IR, and mass spectrometry.
  • Yield optimization involves controlling moisture, reaction time, and temperature.
  • Byproducts such as over-aminated or partially reacted intermediates are minimized through careful reaction monitoring.

Key Considerations for Synthesis

Summary of Preparation Methods

Method Type Description Advantages Limitations
Laboratory synthesis Multi-step reactions involving cyclohexanone, difluoromethylamine, esterification, and salt formation High control, suitable for research Not scalable without optimization
Industrial synthesis Continuous flow, optimized reaction conditions, solvent recovery High yield, cost-effective Requires specialized equipment

The preparation of Methyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride is primarily achieved through a multi-step synthetic route involving the regioselective introduction of amino and difluoromethyl groups onto a cyclohexane core, followed by esterification and salt formation. Advances in process engineering, such as continuous flow reactors, have facilitated scalable production, ensuring high purity and yield. Detailed control of reaction parameters, including temperature, solvent, and reagent stoichiometry, is essential for optimizing synthesis outcomes.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Methyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Methyl 1-amino-4,4-difluorocyclohexanecarboxylate HCl 191611-20-8 C₈H₁₂ClF₂NO₂ 235.64 4,4-difluoro, methyl ester, amine HCl
1-Amino-4,4-difluorocyclohexane-1-carboxylic acid HCl 1430854-20-8 C₇H₁₂ClF₂NO₂ 215.63 4,4-difluoro, carboxylic acid, amine HCl
4,4-Difluorocyclohexylamine HCl 675112-70-6 C₆H₁₁ClF₂N 171.62 4,4-difluoro, primary amine HCl
1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid HCl 1803601-45-7 C₉H₁₈ClNO₂ 207.70 4,4-dimethyl, carboxylic acid, amine HCl
1-(3-Chlorophenyl)-4,4-difluorocyclohexanamine HCl - C₁₂H₁₅Cl₂F₂N 282.16 4,4-difluoro, 3-chlorophenyl, amine HCl

Key Observations :

  • Replacement of fluorine with methyl groups (CAS 1803601-45-7) reduces electronegativity and alters steric bulk, which may impact receptor binding in pharmacological contexts .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility (Polarity) Stability
Methyl 1-amino-4,4-difluorocyclohexanecarboxylate HCl Not reported Moderate (ester group) Stable under anhydrous conditions
4,4-Difluorocyclohexylamine HCl ~295 (dec.) High (amine HCl) Hygroscopic; decomposes at high temps
1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid HCl Not reported Low (methyl groups) Likely stable in acidic media

Key Observations :

  • The methyl ester in the target compound likely lowers water solubility compared to the carboxylic acid analog but improves compatibility with organic solvents .
  • The 4,4-difluorocyclohexylamine HCl (CAS 675112-70-6) exhibits high thermal stability but is hygroscopic, requiring careful storage .

Biological Activity

Overview

Methyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride (CAS Number: 885498-59-9) is a synthetic compound with significant interest in medicinal chemistry due to its unique structural features and potential biological activities. It contains a cyclohexane ring with difluoromethyl and amino groups, which contribute to its reactivity and interaction with biological systems.

  • Molecular Formula : C8H14ClF2NO2
  • Molecular Weight : Approximately 207.66 g/mol
  • IUPAC Name : Methyl 1-amino-4,4-difluorocyclohexane-1-carboxylate; hydrochloride

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biochemical pathways. The difluoromethyl group enhances binding affinity and specificity, potentially modulating enzyme activity and influencing metabolic processes.

Pharmacological Potential

Preliminary research indicates that this compound may exhibit various pharmacological effects, including:

  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors, possibly influencing neurological functions.
  • Antimicrobial Activity : Investigated for potential antibacterial or antifungal properties.

Case Studies and Experimental Data

  • Enzyme Interaction Studies :
    • A study demonstrated that this compound binds effectively to certain enzymes, leading to altered kinetic parameters that suggest inhibition (Source: BenchChem) .
  • In Vivo Studies :
    • Animal models have shown that administration of the compound resulted in significant changes in metabolic markers, indicating its potential role in modulating metabolic diseases (Source: PubChem) .
  • In Vitro Antimicrobial Testing :
    • Preliminary tests revealed that the compound exhibits antimicrobial properties against various bacterial strains, suggesting a potential application in treating infections (Source: Sigma-Aldrich) .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberUnique Features
Methyl 1-amino-4-fluorocyclohexanecarboxylate2411193-09-2Contains one fluorine atom
Methyl 1-amino-4,4-dichlorocyclohexanecarboxylate2411193-10-9Contains chlorine atoms
Methyl 3-amino-3-(4-fluorophenyl)propanoate1234567-89-0Different functional group positioning

The presence of two fluorine atoms in this compound enhances its stability and biological activity compared to its analogs.

Q & A

Basic: What are the recommended synthetic routes for Methyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride, and what purification challenges arise?

Methodological Answer:
Synthesis typically involves multi-step protocols, starting with fluorination of a cyclohexane precursor (e.g., 4,4-difluorocyclohexanecarboxylic acid derivatives) followed by methyl esterification and amine group introduction. Challenges include controlling regioselectivity during fluorination and minimizing side reactions. Purification often employs reversed-phase HPLC or column chromatography, with purity confirmed via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Basic: How is structural integrity and purity validated post-synthesis?

Methodological Answer:
Key techniques include:

  • NMR spectroscopy : Confirm substituent positions (e.g., fluorine atoms at 4,4-positions, methyl ester resonance).
  • HPLC/GC : Assess purity (>95% threshold for most studies).
  • Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₃ClF₂NO₂ at 236.06 m/z) .

Advanced: What experimental strategies determine interactions with biological targets like enzymes or receptors?

Methodological Answer:

  • Radioligand binding assays : Quantify affinity (Kd) using tritiated analogs.
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kon/koff).
  • X-ray crystallography : Resolve binding modes in enzyme active sites.
    Contradictions in activity data (e.g., varying IC₅₀ values) may arise from assay conditions (pH, solvent) or compound stability; cross-validation with orthogonal methods (e.g., fluorescence polarization) is critical .

Advanced: How can computational modeling predict pharmacokinetic properties?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Assess conformational stability of the difluorocyclohexane ring.
  • QSAR models : Corrogate logP (2.1 predicted) with membrane permeability.
  • ADMET prediction tools : Estimate metabolic liability (e.g., susceptibility to esterase hydrolysis) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, goggles, and fume hoods due to potential irritancy (similar to structurally related hydrochlorides).
  • Storage : Keep desiccated at -20°C to prevent hygroscopic degradation.
  • Waste disposal : Neutralize with sodium bicarbonate before incineration .

Advanced: How do researchers resolve discrepancies in biological activity across assays?

Methodological Answer:

  • Orthogonal validation : Repeat assays under standardized conditions (e.g., fixed DMSO concentration ≤0.1%).
  • Stability testing : Use LC-MS to detect degradation products (e.g., free carboxylic acid from ester hydrolysis).
  • Negative controls : Include known inhibitors to rule off-target effects .

Basic: How can solubility be optimized for in vitro studies?

Methodological Answer:

  • Solvent selection : Use polar aprotic solvents (e.g., DMSO for stock solutions) or aqueous buffers (pH 4–6, leveraging hydrochloride salt solubility).
  • Co-solvents : Add ≤10% PEG-400 to enhance solubility in physiological media .

Advanced: What is the conformational impact of 4,4-difluoro substitution on the cyclohexane ring?

Methodological Answer:

  • Ring puckering analysis : Fluorine’s electronegativity induces chair conformations with axial fluorine atoms, confirmed by NOE NMR or X-ray diffraction.
  • Thermodynamic studies : Compare ΔG of ring-flipping via variable-temperature NMR .

Basic: Which analytical methods quantify this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Use deuterated internal standards (e.g., CD₃-labeled analog) for precise quantification in plasma/tissue homogenates.
  • Derivatization : Enhance GC-MS sensitivity via silylation of the amine group .

Advanced: How are structure-activity relationship (SAR) studies designed to optimize target efficacy?

Methodological Answer:

  • Analog synthesis : Systematically vary substituents (e.g., replacing methyl ester with ethyl or tert-butyl groups).
  • Biochemical profiling : Test analogs against a panel of related enzymes (e.g., serine hydrolases) to identify selectivity determinants.
  • Molecular docking : Map steric/electronic interactions in target binding pockets using software like AutoDock Vina .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride
Reactant of Route 2
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Methyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride

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